1-[4-(ETHYLSULFONYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE
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Overview
Description
1-[4-(ETHYLSULFONYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 1-[4-(ETHYLSULFONYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE, can be achieved through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and leads to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that can be used to synthesize piperazine derivatives .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(ETHYLSULFONYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of piperazine derivatives include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions can vary depending on the desired transformation, but they often involve the use of solvents such as methanol or dichloromethane and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield secondary or tertiary amines .
Scientific Research Applications
1-[4-(ETHYLSULFONYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-(ETHYLSULFONYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[4-(ETHYLSULFONYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE can be compared with other similar compounds, such as:
2-[4-(ETHYLSULFONYL)-1-PIPERAZINYL]ETHANOL HYDROBROMIDE: This compound has a similar piperazine core but differs in its functional groups and overall structure.
2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-1-MORPHOLINO-1-ETHANONE: This compound also contains a piperazine ring but has different substituents, leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
1-(4-ethylsulfonylpiperazin-1-yl)-2-(4-methoxyphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-3-23(19,20)17-10-8-16(9-11-17)15(18)12-22-14-6-4-13(21-2)5-7-14/h4-7H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCRRQCEGRYDSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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